molecular formula C6H15InO3 B1611805 Indium triethoxide CAS No. 62763-48-8

Indium triethoxide

Cat. No. B1611805
CAS RN: 62763-48-8
M. Wt: 250 g/mol
InChI Key: MCXZOLDSEPCWRB-UHFFFAOYSA-N
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Description

Indium triethoxide, also known as indium ethoxide or triethoxyindigane, is a compound with the molecular formula C6H15InO3 . It is a white substance that decomposes at 150°C . The compound is sensitive to moisture and reacts with water .


Synthesis Analysis

The synthesis of indium oxide-based materials involves complex process parameters . Solvothermal synthesis and powder calcinations are commonly used methods . The synthesis pathways for different indium oxide phases have been unraveled, which has led to the development of procedures for scalable continuous flow solvothermal synthesis .


Molecular Structure Analysis

The structural analysis of indium compounds shows variations in bond lengths and hybridizations . The density of states explains the optical metallic nature of some structures and the semiconducting nature of others .


Chemical Reactions Analysis

Indium compounds, including indium triethoxide, have been used as catalysts in various organic synthesis processes . They have also been used as precursors for the synthesis of other compounds .


Physical And Chemical Properties Analysis

Indium triethoxide is a ductile, shiny, silver-white metal that is softer than lead . It has a melting point of 314°F and a boiling point of 3767°F . It is insoluble in water .

Safety And Hazards

Exposure to indium compounds can cause irritation to the eyes, skin, and respiratory system. It may also have effects on the liver, kidneys, heart, and blood, and can cause pulmonary edema . The Occupational Safety and Health Administration (OSHA) does not currently have an established permissible exposure limit (PEL) for indium compounds .

Future Directions

Indium oxide, which can be synthesized from indium triethoxide, is an important transparent conducting material widely used in optoelectronic applications . The high growth rates, low impurities, high optical transmittance, and low resistivity of these films give promise to this process being used for atomic layer deposition (ALD) of In2O3 films for future microelectronic displays .

properties

IUPAC Name

triethoxyindigane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H5O.In/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXZOLDSEPCWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[In](OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15InO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587197
Record name Indium triethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indium triethoxide

CAS RN

62763-48-8
Record name Indium triethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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